



The Versatility of 5-Indanol: A Key Building Block in Medicinal Chemistry

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Compound of Interest		
Compound Name:	5-Indanol	
Cat. No.:	B105451	Get Quote

Introduction

5-Indanol, a bicyclic aromatic alcohol, has emerged as a valuable and versatile scaffold in medicinal chemistry. Its rigid structure, coupled with the reactive hydroxyl group, provides an excellent starting point for the synthesis of a diverse range of molecules with significant pharmacological activities. This allows for the exploration of various chemical spaces in the pursuit of novel therapeutic agents. The indanol core is present in molecules targeting a wide array of biological targets, leading to applications in areas such as cardiovascular disease, neurodegenerative disorders, and inflammatory conditions. This document provides an overview of the applications of **5-indanol**, quantitative data on the activity of its derivatives, and detailed protocols for their synthesis and evaluation.

Applications in Drug Discovery

The **5-indanol** moiety has been incorporated into a variety of drug candidates, demonstrating its utility across multiple therapeutic areas.

Angiotensin-Converting Enzyme (ACE) Inhibitors:

Derivatives of 5-hydroxy indanone, a close structural analog of **5-indanol**, have been synthesized and evaluated as potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key target in the management of hypertension. These compounds have shown promising activity, with some exhibiting IC50 values in the low micromolar range.[1]



Anti-Inflammatory Agents:

The structurally related indazole scaffold has been explored for its anti-inflammatory properties. Derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines, suggesting a potential role for indanol-based compounds in the treatment of inflammatory diseases.

Central Nervous System (CNS) Active Agents:

The rigid framework of the indanol structure is well-suited for interaction with receptors in the central nervous system. While specific data on **5-indanol** derivatives is emerging, related structures are known to interact with targets such as the 5-HT3 receptor, indicating the potential for developing novel CNS-active drugs.[2]

Quantitative Data Summary

The following tables summarize the in vitro activities of various derivatives based on the indanol and related scaffolds.

Table 1: ACE Inhibitory Activity of 5-Hydroxy Indanone Derivatives[1]

Compound	Target	IC50 (μM)
12b	ACE	1.388024
12g	ACE	1.220696
12j	ACE	1.312428
15k	ACE	1.349671
15	ACE	1.330764

Table 2: Anti-Inflammatory Activity of Indazole Derivatives



Compound	Target	IC50 (μM)
Indazole	COX-2	23.42
5-Aminoindazole	COX-2	12.32
6-Nitroindazole	COX-2	19.22
Indazole	IL-1β	120.59
5-Aminoindazole	IL-1β	220.46
6-Nitroindazole	IL-1β	100.75

Experimental Protocols

Protocol 1: Synthesis of a 5-Indanol Ether Derivative via Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of **5-indanol** to form an ether derivative. The Williamson ether synthesis is a reliable method for this transformation.[3][4][5] [6][7]

Materials:

- 5-Indanol
- Sodium hydride (NaH) or other strong base
- Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Alkyl halide (e.g., ethyl bromide)
- · Diethyl ether
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)



- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-indanol (1 equivalent).
- Dissolve the **5-indanol** in anhydrous DMF or THF.
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
- Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.



 Purify the crude product by flash column chromatography on silica gel to yield the desired 5indanol ether derivative.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric assay to determine the inhibitory activity of **5-indanol** derivatives against acetylcholinesterase.[8][9][10]

Materials:

- Acetylcholinesterase (AChE) from electric eel
- Acetylthiocholine iodide (ATCI), the substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
- Phosphate buffer (0.1 M, pH 8.0)
- Test compounds (5-indanol derivatives) dissolved in DMSO
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of DTNB (10 mM) in the phosphate buffer.
 - Prepare a fresh stock solution of ATCI (14-15 mM) in deionized water.
 - Prepare a working solution of AChE (e.g., 0.1-0.25 U/mL) in the phosphate buffer.
 - Prepare serial dilutions of the test compounds in the phosphate buffer. Ensure the final DMSO concentration in the well is below 1%.
- Assay Procedure (in a 96-well plate):

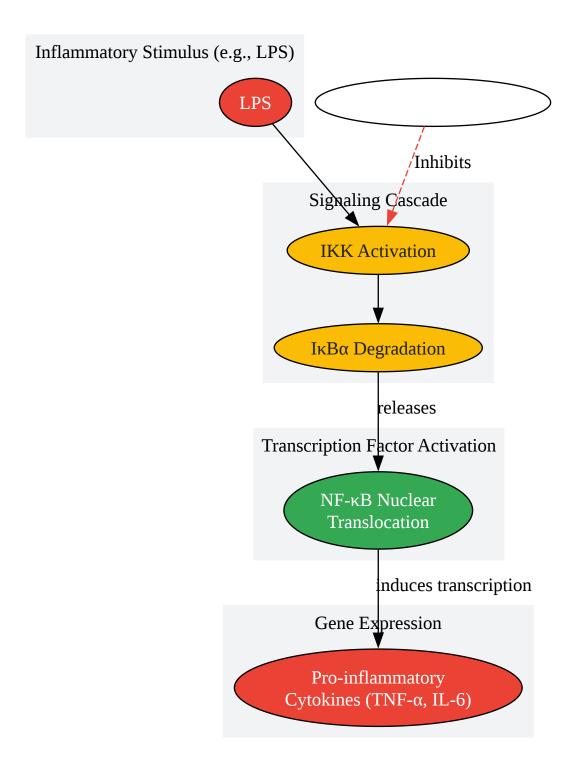


- Add 25 μL of the phosphate buffer to all wells.
- \circ Add 25 μ L of the test compound solution to the test wells, and 25 μ L of buffer to the control wells.
- $\circ~$ Add 25 μL of the AChE working solution to all wells except the blank wells. Add 25 μL of buffer to the blank wells.
- Add 125 μL of the DTNB solution to all wells.
- Incubate the plate at 37 °C for 15 minutes.
- \circ Initiate the reaction by adding 25 µL of the ATCI solution to all wells.
- Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute)
 for 10-15 minutes using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each well.
 - Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
 - Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

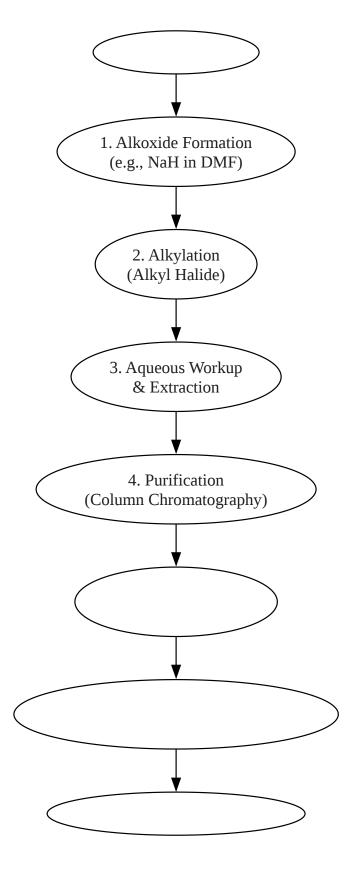
Signaling Pathways and Workflows





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